Product packaging for Lysine hydrochloride, DL-(Cat. No.:CAS No. 70-53-1)

Lysine hydrochloride, DL-

Cat. No.: B555938
CAS No.: 70-53-1
M. Wt: 182.65 g/mol
InChI Key: BVHLGVCQOALMSV-UHFFFAOYSA-N
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Description

Significance of DL-Lysine Monohydrochloride as a Racemic Amino Acid Hydrochloride Salt in Scientific Inquiry

The significance of DL-Lysine monohydrochloride in scientific research stems directly from its identity as a racemic mixture. A racemic mixture contains equal amounts of left-handed (L) and right-handed (D) enantiomers of a chiral molecule. medchemexpress.comcambridge.org While nearly all amino acids incorporated into proteins in living organisms possess the L-configuration, the presence of both D- and L-enantiomers in DL-lysine monohydrochloride opens up distinct avenues of research. britannica.com

In chemical synthesis, a laboratory preparation of a chiral molecule like an amino acid typically results in a racemic mixture. cambridge.org DL-Lysine monohydrochloride, therefore, represents a fundamental starting material. Its primary significance lies in its application as a monomer for the construction of poly-lysine polymers. sigmaaldrich.comlookchem.com These polymers, which can be synthesized from the racemic mixture, are biodegradable and biocompatible materials. lookchem.com This has led to their use in creating lysine-based polypeptide gels and films with significant potential in biotechnology, including applications in drug delivery systems and tissue engineering. sigmaaldrich.comlookchem.comfishersci.cathermofisher.com

Furthermore, the study of racemic mixtures like DL-lysine is central to research on chiral separation and resolution. Scientists develop and test methodologies, such as using composite membranes, to efficiently separate the D- and L-enantiomers from the racemic mixture. researchgate.net This research is vital for producing enantiomerically pure compounds, as the D-enantiomer (D-lysine) has its own specific applications, for instance, in the synthesis of certain pharmaceutical analogs. mdpi.com The study of how racemic amino acids behave under various physical influences, such as magnetic fields, also contributes to fundamental questions in prebiotic chemistry and the origins of life's homochirality. mdpi.com

Table 1: Physicochemical Properties of DL-Lysine Monohydrochloride

Property Value
CAS Number 70-53-1 lookchem.comvwr.com
Molecular Formula C₆H₁₅ClN₂O₂ sigmaaldrich.comatamanchemicals.com
Molecular Weight 182.65 g/mol sigmaaldrich.comlookchem.com
Appearance White to off-white crystalline powder sigmaaldrich.comlookchem.com
Melting Point 267 °C (decomposes) sigmaaldrich.comscientificlabs.co.uk
Solubility Soluble in water. sigmaaldrich.comfishersci.cafishersci.fi Insoluble in ethanol, ether, acetone, and benzene. fishersci.cafishersci.fi

| EINECS Number | 200-739-0 lookchem.comvwr.com |

Historical Context of Lysine (B10760008) Research and the Position of DL-Lysine Monohydrochloride

The story of lysine begins in the late 19th century. The German biological chemist Ferdinand Heinrich Edmund Drechsel first isolated the amino acid in 1889 from casein, a protein found in milk. wikipedia.orgacs.org Following its discovery, the chemical structure of lysine was determined in 1902 by Emil Fischer and Fritz Weigert, who successfully synthesized it. wikipedia.orgacs.org Early research focused almost exclusively on L-lysine, one of the essential amino acids that humans and most other animals cannot synthesize and must obtain from their diet. britannica.comacs.org

The industrial production of lysine became a significant milestone, with the development of fermentation processes using the bacterium Corynebacterium glutamicum in 1958. nih.govresearchgate.net This breakthrough allowed for the large-scale, cost-effective production of L-lysine, primarily for use as a nutritional supplement in animal feed. researchgate.netacrossbiotech.comresearchgate.net

DL-Lysine monohydrochloride emerged within this historical context as a product of chemical synthesis rather than biological fermentation. The production of the racemic mixture often involves the racemization of L-lysine. researchgate.net This chemical process converts the enantiomerically pure L-lysine into a mixture of both D- and L-forms. mdpi.comresearchgate.net Methods have been developed that use catalysts like salicylaldehyde (B1680747) in solvents such as glacial acetic acid or employ high temperatures and pressures in aqueous solutions to achieve this transformation. prepchem.comgoogle.comgoogle.com Therefore, while L-lysine's history is tied to nutrition and biochemistry, DL-lysine monohydrochloride's position is rooted in synthetic chemistry, providing a versatile building block for non-biological applications where the specific chirality of the L-form is not required or where the racemic mixture itself is the desired starting material.

Scope and Research Imperatives in the Study of DL-Lysine Monohydrochloride

The research landscape for DL-Lysine monohydrochloride is diverse, driven by its utility as a versatile chemical intermediate and a model racemic compound. Current and future research imperatives focus on several key areas:

Advanced Materials and Biomaterials: A primary research thrust is the use of DL-Lysine monohydrochloride in creating novel polymers. sigmaaldrich.comlookchem.com It is a key component in the construction of polylysine-based materials, which are investigated for their potential in biomedical fields. lookchem.comthermofisher.com Research focuses on developing polypeptide gels and films for applications such as controlled drug delivery and scaffolds for tissue engineering. lookchem.comfishersci.ca

Pharmaceutical Synthesis: The compound serves as a chemical intermediate in the synthesis of more complex molecules. lookchem.com For example, it is used in the preparation of 3-amino-azepan-2-one, a compound with potential pharmaceutical applications. lookchem.comfishersci.cathermofisher.com Research in this area seeks to develop efficient synthetic routes to new therapeutic agents using DL-lysine as a starting material.

Peptide Chemistry: DL-Lysine monohydrochloride is utilized in peptide synthesis. sigmaaldrich.comsigmaaldrich.com The incorporation of a racemic amino acid into a peptide chain can introduce unique structural properties, and research continues to explore how these D/L-mixtures can be used to create peptides with novel functions.

Chiral Resolution Technologies: The separation of DL-lysine monohydrochloride into its constituent D- and L-enantiomers remains an important research imperative. researchgate.net Developing more efficient and scalable resolution techniques, such as enantioselective membrane separation or enzymatic resolution, is crucial. researchgate.netmdpi.com Success in this area is vital for the cost-effective production of pure D-lysine (B559543), which is a valuable building block for certain pharmaceuticals. mdpi.com

Fundamental Chemical Research: As a classic racemic amino acid, DL-lysine monohydrochloride is used in fundamental studies of chirality. This includes research into the mechanisms of racemization and the influence of external chiral or achiral forces on crystallization, which has implications for understanding the origins of homochirality in nature. mdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name
DL-Lysine monohydrochloride
L-Lysine
D-Lysine
Casein
Salicylaldehyde
3-amino-azepan-2-one
L-tartaric acid
Calcium tartrate
Acetic acid
Water
Ethanol
Ethyl ether
Acetone
Benzene
Carbon
Hydrogen
Chlorine
Nitrogen

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O2.ClH<br>C6H15ClN2O2 B555938 Lysine hydrochloride, DL- CAS No. 70-53-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diaminohexanoic acid;hydrochloride
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InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H
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InChI Key

BVHLGVCQOALMSV-UHFFFAOYSA-N
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Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
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Molecular Formula

C6H15ClN2O2
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Related CAS

70-53-1, 617-68-5
Record name Lysine, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID601014484
Record name Lysine, hydrochloride (1:1)
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Molecular Weight

182.65 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name DL-Lysine monohydrochloride
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CAS No.

22834-80-6, 70-53-1, 617-68-5, 7274-88-6, 657-27-2
Record name DL-Lysine, hydrochloride
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Stereochemical Aspects and Enantiomeric Resolution of Dl Lysine Monohydrochloride

Fundamental Principles of Racemization in Lysine (B10760008) Chemistry

Racemization is the process by which an optically active compound is converted into a racemic, optically inactive form containing a 1:1 molar ratio of enantiomers. wikipedia.org This conversion can be induced by chemical reagents or heat. wikipedia.org For amino acids like lysine, racemization often requires severe reaction conditions, such as high temperatures in the presence of strong acids or alkalis. mdpi.com

The mechanism of racemization can involve the formation of an achiral intermediate. wikipedia.org For instance, under certain conditions, the chiral α-carbon of an amino acid can lose a proton to form a planar enol or enolate intermediate. Subsequent protonation can occur from either face of this planar structure with equal probability, leading to the formation of both D and L enantiomers in equal proportions, thus resulting in a racemate. wikipedia.org The rate of racemization can be influenced by several factors, including temperature, pH, and the presence of catalysts. sciencemadness.orghighfine.com For example, the basicity and steric hindrance of organic bases used during chemical reactions can significantly impact the degree of racemization. highfine.com

Methodologies for the Preparation and Resolution of D- and L-Lysine from DL-Lysine Monohydrochloride

The separation of D- and L-lysine from a racemic mixture is a critical step for various applications. This process, known as resolution, can be accomplished through several chemical and enzymatic methods.

One established method involves heating an optically active lysine isomer with hydrochloric acid or with acetyl chloride in acetic acid. google.com A more modern approach involves heating optically active lysine in combination with a cation-exchange material, often in the presence of water, at temperatures ranging from 100 to 230°C. google.com Another effective technique is the heating of lysine in an acetic acid medium at 60-100°C with a catalytic amount of an aldehyde, such as salicylaldehyde (B1680747). sciencemadness.org Research has shown that L-lysine can be completely racemized at 60°C within one hour using this method. sciencemadness.org These techniques are integral to processes that produce D-lysine (B559543) from L-lysine, where chemical racemization at elevated temperatures is a crucial first step. nih.gov

Racemization Method Reagents/Conditions Temperature Reported Outcome
Acid HydrolysisHydrochloric AcidHeatingRacemization of the isomer google.com
Cation-Exchange ResinCation-exchange material, water100-230°CRacemization of optically active lysine google.com
Aldehyde CatalysisAcetic acid, Salicylaldehyde (catalyst)60-100°CComplete racemization of L-lysine at 60°C in 1 hr sciencemadness.org

A classical and widely used method for resolving racemates is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic mixture (DL-lysine) with a single, pure enantiomer of a second chiral compound, known as a resolving agent. libretexts.orgrsc.org This reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by conventional methods like fractional crystallization. libretexts.orgrsc.org

Several resolving agents have been successfully employed for DL-lysine. D-camphoric acid, for example, reacts with DL-lysine to selectively precipitate di-L-lysine-D-camphorate. google.comgoogle.com Similarly, L-glutamic acid has been used to form diastereomeric salts with DL-lysine, which are then separated based on their differential solubilities. tandfonline.com A patented method details the use of specific aromatic acids, such as 3,5-dinitrobenzoic acid and β-naphthalenesulfonic acid, as resolving agents. google.com In this process, a supersaturated solution of the racemic lysine salt is seeded with a crystal of the desired optically active salt (e.g., L-lysine 3,5-dinitrobenzoate), inducing the crystallization of that specific diastereomer. google.com

Resolving Agent Separation Principle Resulting Salt (Example) Reference
d-Camphoric AcidFractional Crystallizationdi-L-lysine-D-camphorate google.comgoogle.com
L-Glutamic AcidDifferential SolubilityL-lysine-L-glutamate tandfonline.com
3,5-Dinitrobenzoic AcidPreferential Crystallization (Seeding)L-lysine 3,5-dinitrobenzoate google.com
β-Naphthalenesulfonic AcidPreferential Crystallization (Seeding)L-lysine β-naphthalenesulfonate google.com

Enzymatic resolution methods leverage the high stereospecificity of enzymes to selectively act on only one of the two enantiomers in a racemic mixture, offering a highly efficient and mild alternative to chemical methods.

This widely applied enzymatic method involves the use of an acylase enzyme that specifically catalyzes the hydrolysis of an acyl group from an N-acylated L-amino acid, leaving the N-acylated D-amino acid untouched. tandfonline.com The resulting free L-lysine and the unreacted N-acyl-D-lysine derivative can then be easily separated due to their different chemical properties, such as solubility. tandfonline.com

While acylases from hog kidney have been used, they exhibit a low rate of hydrolysis for acyl-DL-lysines. tandfonline.com More effective results have been obtained using acylases from microbial sources like Aspergillus and Pseudomonas species. tandfonline.comoup.com A particularly successful strategy involves the asymmetric hydrolysis of ε-benzoyl-α-acetyl-DL-lysine using an enzyme from Aspergillus oryzae. tandfonline.com The product, ε-benzoyl-L-lysine, is sparingly soluble and precipitates from the reaction mixture, allowing for a simple separation by filtration. tandfonline.com The remaining ε-benzoyl-α-acetyl-D-lysine can be recovered from the filtrate and racemized for reuse in subsequent resolution cycles, making the process highly efficient. tandfonline.com

Substrate Enzyme Source Product (L-form) Key Advantage
Acyl-DL-lysinesHog KidneyL-LysineEnzymatic method
ε-Benzoyl-α-acetyl-DL-lysineAspergillus oryzaeε-Benzoyl-L-lysineEasy separation of product by precipitation tandfonline.com
Benzoyl-DL-lysinePseudomonas sp. KT-83L-LysineHigh specificity for benzoyl groups oup.com

An alternative enzymatic approach is the asymmetric synthesis of anilides. In this method, a protease enzyme, such as papain, is used to catalyze the reaction between an N-acyl-DL-lysine derivative and aniline. tandfonline.comresearchgate.net The enzyme's stereospecificity ensures that only the L-enantiomer reacts to form the corresponding N-acyl-L-lysine anilide, which is typically insoluble and precipitates out of the solution. tandfonline.comresearchgate.net This allows for its separation from the unreacted N-acyl-D-lysine derivative, which remains dissolved in the filtrate. researchgate.net

Enzymatic Resolution of DL-Lysine Derivatives

Utilization of Specific Enzymes (e.g., Mold Acylase) in Resolution Processes

The enzymatic resolution of DL-Lysine is a highly effective method that leverages the stereospecificity of enzymes to separate its enantiomers. A common industrial approach involves the use of mold acylase, particularly from species like Aspergillus oryzae. google.comnih.gov This process does not work on free amino acids directly but requires the use of an N-acyl derivative of the racemic amino acid. google.com

The core principle of this method is the enzyme's ability to selectively hydrolyze the acyl group from the L-isomer while leaving the D-isomer untouched. google.com For lysine, a suitable substrate such as ε-benzoyl-α-acetyl-DL-lysine is prepared. tandfonline.com When this substrate is incubated with the mold enzyme preparation, the acylase specifically catalyzes the hydrolysis of ε-benzoyl-α-acetyl-L-lysine into free L-lysine (often in a form like benzoyl-L-lysine, depending on the specific acylation) and acetic acid. tandfonline.com The ε-benzoyl-α-acetyl-D-lysine remains unhydrolyzed. google.com

This enzymatic reaction results in a mixture containing free L-lysine (or its derivative) and the acylated D-lysine. These two compounds possess different physicochemical properties, such as solubility, which allows for their separation. google.comtandfonline.com For instance, benzoyl-L-lysine can crystallize out of the incubation mixture, simplifying its separation. tandfonline.com The advantages of this enzymatic procedure include the ease of substrate preparation and the straightforward separation of the resulting products. tandfonline.com The remaining acylated D-enantiomorph can then be isolated and racemized for reuse in the process, making the method efficient and economical. google.com

Analytical Approaches for Determining Enantiomeric Purity and Excess in Lysine Stereoisomers

Determining the enantiomeric purity of lysine is critical in many applications. Various analytical techniques are employed to quantify the relative amounts of L- and D-isomers in a sample. These methods are essential for quality control and for studying the roles of specific enantiomers in biological systems.

Chiral Chromatography Applications (e.g., HPLC with Chiral Stationary Phases)

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for separating and quantifying the enantiomers of lysine. chromatographytoday.comsigmaaldrich.com This direct method avoids the need for derivatization, which can introduce potential impurities and add complexity to the analysis. chromatographytoday.comsigmaaldrich.com

The separation is achieved because the chiral selector, which is immobilized on the stationary phase, interacts differently with each enantiomer, leading to different retention times. Several types of CSPs are effective for resolving lysine enantiomers:

Macrocyclic Glycopeptide-Based CSPs: Teicoplanin-based CSPs, such as Astec CHIROBIOTIC T, are particularly successful in resolving underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds like lysine. sigmaaldrich.com On these phases, the D-enantiomer is typically more strongly retained than the L-enantiomer. sigmaaldrich.com

Crown Ether-Based CSPs: These stationary phases are also well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.comankara.edu.tr Crown ether CSPs can provide excellent enantioseparation for many proteinogenic amino acids without derivatization. ankara.edu.tr

L-Lysine-Derived CSPs: Stationary phases synthesized from L-lysine itself have been developed for use in hydrophilic interaction chromatography (HILIC), demonstrating the versatility of amino acids as chiral selectors. researchgate.net

The choice of mobile phase is crucial for achieving optimal separation. A common mobile phase for a teicoplanin-based column consists of a mixture of water, an organic modifier like methanol (B129727), and a small amount of an acid such as formic acid to ensure the elution of basic amino acids like lysine. sigmaaldrich.com

Below is a table with representative data from a chiral HPLC analysis of DL-Lysine.

Chromatographic Separation of DL-Lysine Enantiomers

ParameterValueReference
ColumnAstec CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particles sigmaaldrich.com
Mobile PhaseWater:Methanol:Formic Acid (30:70:0.02) sigmaaldrich.com
Flow Rate1.0 mL/min sigmaaldrich.com
Temperature25 °C sigmaaldrich.com
Retention Time 1 (Rt1)7.128 min sigmaaldrich.com
Retention Time 2 (Rt2)9.464 min sigmaaldrich.com
Selectivity (α)1.33 sigmaaldrich.com
Resolution (Rs)4.12 sigmaaldrich.com

Optical Rotation Spectroscopy

Optical rotation spectroscopy, also known as polarimetry, is a fundamental technique used to measure the optical activity of chiral compounds like lysine. promptpraxislabs.commasterorganicchemistry.com Chiral molecules have the unique property of rotating the plane of plane-polarized light. libretexts.orgwikipedia.org This technique is valuable for determining the purity of a substance and quantifying its enantiomeric composition. promptpraxislabs.com

The measurement is based on the following principles:

Optical Activity: Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. masterorganicchemistry.com A compound that rotates light clockwise is termed dextrorotatory (+) and is assigned a positive specific rotation value. wikipedia.org A compound that rotates light counterclockwise is levorotatory (-) and has a negative value. wikipedia.org

Specific Rotation ([α]): This is an intensive property of a chiral compound and is defined as the observed angle of optical rotation (α) when light passes through a 1 decimeter (dm) path length of a sample at a concentration of 1 gram per milliliter (g/mL). masterorganicchemistry.comwikipedia.org The specific rotation is calculated using the formula:

[α] = α / (l × c)

where:

α is the observed rotation in degrees.

l is the path length of the sample cell in decimeters (dm).

c is the concentration of the solution in g/mL. masterorganicchemistry.com

The specific rotation of L-lysine at 25 °C using light from a sodium D-line (589.3 nm) is +13.5°. chegg.com

By measuring the observed rotation of a lysine sample and knowing the specific rotation of the pure enantiomer, one can determine the sample's enantiomeric excess (ee). wikipedia.org Enantiomeric excess is a measure of the purity of the sample, representing the percentage of one enantiomer in excess of the racemic mixture. wikipedia.org If a sample contains a mixture of enantiomers, its observed rotation will be proportional to the ratio of the enantiomers present. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. wikipedia.org

Biosynthesis and Catabolism Pathways of Lysine Relevant to Dl Lysine Monohydrochloride Research

Elucidation of L-Lysine Biosynthesis Pathways

The de novo synthesis of L-lysine is accomplished through two distinct and evolutionarily divergent pathways: the Diaminopimelate (DAP) pathway and the α-Aminoadipate (AAA) pathway. wikipedia.orgscispace.com The DAP pathway is primarily found in prokaryotes and plants, while the AAA pathway is characteristic of many yeast species, higher fungi, and some prokaryotes. wikipedia.orgresearchgate.netnih.gov

The Diaminopimelate (DAP) Pathway: Enzymology and Genetic Regulation

The DAP pathway is a branch of the aspartate-derived biosynthetic family, which also produces threonine, methionine, and isoleucine. wikipedia.org It is a crucial pathway not only for lysine (B10760008) biosynthesis but also for the production of meso-diaminopimelic acid (m-DAP), an essential component of the peptidoglycan cell wall in many bacteria. nih.govoup.com

The initial and committed step of the DAP pathway is catalyzed by dihydrodipicolinate synthase (DHDPS) . portlandpress.comnih.gov This enzyme facilitates the condensation of (S)-aspartate-β-semialdehyde ((S)-ASA) and pyruvate (B1213749) to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). portlandpress.com DHDPS is a key regulatory point in the pathway, often subject to allosteric feedback inhibition by L-lysine. portlandpress.comnih.govnih.gov However, the sensitivity to lysine inhibition varies among species. For instance, DHDPS from Escherichia coli is sensitive to lysine, while the enzyme from Corynebacterium glutamicum is insensitive. nih.gov Plant DHDPS enzymes are generally more strongly inhibited by lysine than their bacterial counterparts. plos.org

Following the DHDPS-catalyzed reaction, dihydrodipicolinate reductase (DHDPR) reduces the product to 2,3,4,5-tetrahydrodipicolinate (THDP). wikipedia.org From this intermediate, the pathway diverges into several variations.

The final step in all variants of the DAP pathway is the irreversible decarboxylation of meso-diaminopimelate by diaminopimelate decarboxylase (DAPDC) to yield L-lysine. wikipedia.orgwikipedia.org

Table 1: Key Enzymes of the Diaminopimelate (DAP) Pathway

EnzymeAbbreviationEC NumberFunction
Dihydrodipicolinate synthaseDHDPS4.3.3.7Catalyzes the condensation of (S)-ASA and pyruvate. wikipedia.org
Dihydrodipicolinate reductaseDHDPR1.3.1.26Reduces HTPA to THDP. wikipedia.org
Diaminopimelate decarboxylaseDAPDC4.1.1.20Decarboxylates meso-diaminopimelate to L-lysine. wikipedia.org

From the common intermediate THDP, at least four distinct variations of the DAP pathway have been identified in bacteria: the acetylase, aminotransferase, dehydrogenase, and succinylase pathways. wikipedia.orgfrontiersin.orgresearchgate.net

The Succinylase and Acetylase Pathways: These are the most widespread variants in bacteria. pnas.org They involve a series of reactions that modify the THDP molecule through acylation, transamination, and deacylation to form meso-diaminopimelate. The succinylase pathway utilizes succinylated intermediates, while the acetylase pathway uses acetylated intermediates. pnas.org

The Dehydrogenase Pathway: This pathway involves the direct conversion of THDP to meso-DAP by a single enzyme, meso-diaminopimelate dehydrogenase. It is found in a smaller number of Gram-positive organisms. pnas.org

The L,L-Diaminopimelate Aminotransferase (DapL) Pathway: This more recently discovered variant directly converts THDP to L,L-diaminopimelate in a single transamination step. frontiersin.org This pathway has been identified in various bacteria, including Chlamydia trachomatis and Verrucomicrobium spinosum, as well as in plants. pnas.orgfrontiersin.org

The α-Aminoadipate (AAA) Pathway: Biochemical Characterization and Phylogenetic Distribution

The α-Aminoadipate (AAA) pathway is part of the glutamate (B1630785) biosynthetic family and is the primary route for lysine synthesis in higher fungi, some yeasts, and euglenids. nih.govwikipedia.orgnih.gov Interestingly, variants of this pathway have also been discovered in some thermophilic bacteria like Thermus thermophilus and archaea, suggesting a broader distribution than initially thought. wikipedia.orgtandfonline.com

The AAA pathway commences with the condensation of acetyl-CoA and α-ketoglutarate, a reaction catalyzed by homocitrate synthase (HCS) . wikipedia.orgnih.gov This is a rate-limiting step and is subject to feedback inhibition by L-lysine. nih.gov The subsequent steps involve a series of enzymatic conversions:

Homocitrate is converted to homoaconitate and then to homoisocitrate by homoaconitase . wikipedia.org

Homoisocitrate dehydrogenase then catalyzes the oxidative decarboxylation of homoisocitrate to α-ketoadipate. wikipedia.org

An amino group is added to α-ketoadipate by aminoadipate aminotransferase to form α-aminoadipate. wikipedia.org

In fungi, α-aminoadipate reductase reduces α-aminoadipate to its semialdehyde. wikipedia.orgresearchgate.net This step is notable as it involves a large, multi-domain enzyme resembling non-ribosomal peptide synthetases. researchgate.netasm.org

Saccharopine reductase then condenses the semialdehyde with glutamate to form saccharopine. wikipedia.org

Finally, saccharopine dehydrogenase cleaves saccharopine to yield L-lysine and α-ketoglutarate. nih.govwikipedia.org

In some thermophilic bacteria, a variant of the AAA pathway exists where α-aminoadipate is first acetylated before being phosphorylated and reductively dephosphorylated to the ε-aldehyde, which is then transaminated and deacetylated to produce L-lysine. wikipedia.org

Table 2: Key Enzymes of the α-Aminoadipate (AAA) Pathway (Fungal)

EnzymeEC NumberFunction
Homocitrate synthase2.3.3.14Condenses acetyl-CoA and α-ketoglutarate. scispace.com
Homoaconitase4.2.1.36Converts homocitrate to homoisocitrate.
Homoisocitrate dehydrogenase1.1.1.87Oxidatively decarboxylates homoisocitrate. wikipedia.org
Aminoadipate aminotransferase2.6.1.39Transaminates α-ketoadipate to α-aminoadipate. wikipedia.org
α-Aminoadipate reductase1.2.1.95Reduces α-aminoadipate to its semialdehyde. wikipedia.org
Saccharopine reductase1.5.1.10Condenses α-aminoadipate semialdehyde with glutamate. wikipedia.org
Saccharopine dehydrogenase1.5.1.8Cleaves saccharopine to produce L-lysine. wikipedia.org

Comprehensive Analysis of Lysine Catabolism Pathways

The breakdown of lysine is essential for maintaining cellular homeostasis and preventing the toxic accumulation of this amino acid. wikipedia.org Several pathways for lysine catabolism have been identified, with the saccharopine pathway being the most prominent in animals and plants. wikipedia.orgfamiliasga.com

In mammals, lysine degradation occurs through two major pathways: the saccharopine pathway, which is predominant in extracerebral tissues, and the pipecolic acid pathway , which is the major route in the adult brain. nih.gov Both pathways eventually converge. nih.gov

The saccharopine pathway of catabolism is essentially the reverse of the final steps of the AAA biosynthesis pathway. wikipedia.org It begins with the conversion of lysine and α-ketoglutarate to saccharopine, catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activities. familiasga.com Saccharopine is then converted to α-aminoadipate semialdehyde, which is further oxidized to α-aminoadipate. frontiersin.org

In some bacteria, such as Pseudomonas putida, lysine catabolism can proceed through multiple interconnected routes, including the aminovalerate (AMV) pathway and a pathway involving d-lysine (B559543) and pipecolate as intermediates. nih.govasm.org The AMV pathway involves the oxidative decarboxylation of L-lysine to δ-aminovaleramide, which is then hydrolyzed to δ-aminovalerate. nih.gov

Table 3: Major Lysine Catabolism Pathways

PathwayKey FeaturesPredominant Organisms/Tissues
Saccharopine PathwayReversal of the latter part of the AAA biosynthesis pathway. wikipedia.orgAnimals, Plants. wikipedia.orgfamiliasga.com
Pipecolic Acid PathwayMajor pathway in the adult mammalian brain. nih.govMammalian Brain. nih.gov
Aminovalerate (AMV) PathwayInvolves oxidative decarboxylation of L-lysine. nih.govSome bacteria (e.g., Pseudomonas putida). nih.gov

The Saccharopine Pathway and its Enzymatic Components

The saccharopine pathway represents the primary route for lysine catabolism in a wide range of organisms, including plants and animals. wikipedia.orgwikimedia.org This pathway is primarily located in the mitochondria of liver cells in animals. wikipedia.org The core function of this pathway is the conversion of lysine into α-aminoadipate (AAA) through a series of enzymatic reactions. frontiersin.orgnih.gov

The initial and rate-limiting steps are catalyzed by a bifunctional enzyme known as α-aminoadipic semialdehyde synthase (AASS) in animals, or by lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) in plants. wikipedia.orgfrontiersin.org This enzyme possesses two distinct domains:

Lysine-ketoglutarate reductase (LKR) : This domain catalyzes the condensation of L-lysine with α-ketoglutarate to form saccharopine, a reaction that utilizes NADPH as a cofactor. frontiersin.orgnih.gov

Saccharopine dehydrogenase (SDH) : This domain is responsible for the subsequent hydrolysis of saccharopine, which yields glutamate and α-aminoadipate semialdehyde (AASA). frontiersin.orgnih.govresearchgate.net This step uses NAD(P)⁺ as a cofactor. frontiersin.orgnih.gov

The final step in this core sequence is the oxidation of AASA to α-aminoadipate (AAA), a reaction catalyzed by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH), which also requires NAD(P)⁺. frontiersin.orgnih.govresearchgate.net From AAA, further enzymatic reactions can convert it into acetyl-CoA. annualreviews.org

Interestingly, while this pathway is catabolic in plants and animals, it operates in the reverse direction for lysine biosynthesis in fungi. frontiersin.org The regulation of the LKR/SDH gene is complex and can be influenced by developmental stages and stress conditions. annualreviews.orgwiley.com For instance, in some organisms, the gene encoding LKR/SDH is upregulated under osmotic, salt, and oxidative stress. wiley.com

Mutations in the AASS enzyme can lead to a hereditary genetic disease called hyperlysinemia, characterized by the accumulation of lysine in the plasma due to impaired catabolism. wikipedia.org

Table 1: Key Enzymes of the Saccharopine Pathway

Enzyme/DomainFunctionSubstratesProductsCofactor(s)
Lysine-ketoglutarate reductase (LKR)CondensationL-lysine, α-ketoglutarateSaccharopineNADPH
Saccharopine dehydrogenase (SDH)HydrolysisSaccharopineGlutamate, α-aminoadipate semialdehydeNAD(P)⁺
α-aminoadipate semialdehyde dehydrogenase (AASADH)Oxidationα-aminoadipate semialdehydeα-aminoadipateNAD(P)⁺

Alternative Lysine Catabolism Pathways in Prokaryotes (e.g., Pseudomonas putida)

In contrast to the single primary pathway in mammals, prokaryotes such as Pseudomonas putida exhibit more complex and interconnected routes for lysine degradation. nih.govasm.org This bacterium can utilize both L-lysine and D-lysine as its sole source of carbon and nitrogen, employing two main parallel pathways: the aminovalerate (AMV) pathway and the aminoadipate (AMA) pathway. nih.govasm.orgnih.gov The initial step often involves the interconversion of the two lysine enantiomers by a racemase. asm.org

The catabolism of L-lysine in P. putida primarily proceeds via the aminovalerate (AMV) pathway. nih.govasm.org This pathway involves the conversion of L-lysine into δ-aminovaleramide, which is then hydrolyzed to δ-aminovalerate (AMV). nih.govresearchgate.net Subsequent steps convert AMV to glutarate semialdehyde and then to glutarate, which can then enter the Krebs cycle. nih.govasm.org

Key enzymes identified in this pathway include:

L-lysine monooxygenase (DavB) : Oxidizes L-lysine to δ-aminovaleramide. researchgate.netdntb.gov.ua

5-aminovaleramide amidohydrolase (DavA) : Catalyzes the hydrolysis of δ-aminovaleramide to δ-aminovalerate. researchgate.netdntb.gov.ua

The second major route, the aminoadipate (AMA) pathway, is the primary route for D-lysine catabolism. nih.govasm.org L-lysine can be converted to D-lysine by a lysine racemase, linking the two pathways. asm.orgnih.govresearchgate.net The AMA pathway proceeds through a series of cyclized intermediates. asm.org

The steps are as follows:

D-lysine is converted to Δ¹-piperideine-2-carboxylate. nih.govasm.org

This is then reduced to L-pipecolate. nih.govnih.gov

L-pipecolate is oxidized to Δ¹-piperideine-6-carboxylate (which exists in equilibrium with α-aminoadipate semialdehyde). nih.govnih.gov

Finally, this is converted to 2-aminoadipate (AMA). nih.gov

From AMA, the pathway continues to α-ketoadipate and eventually α-ketoglutarate, which feeds into central metabolism. nih.gov Research has shown that the two pathways are not entirely independent; mutants blocked in the AMV pathway can still channel intermediates from the AMA pathway. asm.orgresearchgate.net

Recent research using techniques like massively parallel fitness profiling (RB-TnSeq) in P. putida has led to the discovery of previously uncharacterized enzymes involved in lysine metabolism. nih.govbiorxiv.org

Notable discoveries include:

A three-enzyme route that connects L-2-aminoadipate (L-2AA) to 2-ketoglutarate (2KG), linking the D-lysine pathway to the TCA cycle. nih.gov

The identification of PP_5260, an enzyme containing a DUF1338 domain, which catalyzes the conversion of 2-oxoadipate (2OA) to 2-hydroxyglutarate (2HG). nih.govbiorxiv.org This was a significant finding as the function of the DUF1338 family was previously unknown. biorxiv.org

In the yeast Pichia guilliermondii, a novel L-lysine:pyruvate aminotransferase was identified as catalyzing the first step of L-lysine catabolism. oup.com

Another novel enzyme, L-lysine ε-dehydrogenase, was discovered in Candida albicans, responsible for the oxidative deamination of the ε-group of L-lysine. microbiologyresearch.org

Table 2: Comparison of Lysine Catabolism Pathways in P. putida

Pathway FeatureAminovalerate (AMV) PathwayAminoadipate (AMA) Pathway
Primary Substrate L-LysineD-Lysine (can be formed from L-Lysine)
Key Intermediates δ-aminovaleramide, δ-aminovalerate, GlutarateΔ¹-piperideine-2-carboxylate, L-pipecolate, 2-aminoadipate
Key Enzymes DavB (L-lysine monooxygenase), DavA (Amidase)Lysine racemase, amaA, dkpA, amaB
End Product Integration Krebs Cycle (via glutarate)Krebs Cycle (via α-ketoglutarate)

Metabolic Flux Analysis and Network Reconstruction in Lysine Metabolism Studies

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govuclouvain.be It provides a detailed snapshot of the cellular metabolic state and is crucial for understanding and engineering microbial strains for the production of compounds like lysine. nih.govnih.gov This approach often involves using ¹³C-labeled substrates and analyzing the labeling patterns in metabolic products, such as amino acids, using gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

In the context of lysine metabolism, MFA has been extensively applied to Corynebacterium glutamicum, a key industrial organism for lysine production. nih.govnih.gov These studies have revealed significant insights:

Substrate-dependent flux differences : Comparative MFA studies have shown that the type of carbon source (e.g., glucose vs. fructose) drastically alters intracellular pathway activities. For example, when grown on fructose, C. glutamicum exhibits a lower lysine yield and a significantly reduced flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) compared to growth on glucose. nih.gov The PPP is vital as it supplies NADPH, a necessary cofactor for lysine biosynthesis. nih.gov

Quantifying pathway contributions : MFA allows researchers to determine the percentage of substrate that is channeled through different pathways. In one study with C. glutamicum grown on sucrose, the flux through the PPP was found to be 55.7% of the total substrate uptake. nih.gov

Identifying metabolic bottlenecks : By analyzing flux distributions, researchers can identify rate-limiting steps or inefficient parts of the metabolic network. For instance, high tricarboxylic acid (TCA) cycle flux and secretion of byproducts like dihydroxyacetone were identified as potential targets for genetic engineering to improve lysine yields. nih.gov

Network reconstruction : The data from MFA helps in the construction and validation of metabolic network models. uclouvain.be These models are essential for predictive metabolic engineering, allowing for the rational design of strains with improved production capabilities.

The integration of fluxome data with other 'omics' data (genomics, transcriptomics, proteomics) provides a comprehensive understanding of how genetic modifications or environmental changes affect cellular physiology and lysine production. lth.se

Enzymatic Transformations and Biocatalytic Applications of Dl Lysine Monohydrochloride

Characterization of Enzymes Interacting with Lysine (B10760008) and its Derivatives

A diverse array of enzymes has been identified and characterized for their ability to act on lysine and its modified forms. These enzymes exhibit remarkable specificity and are instrumental in both natural metabolic pathways and synthetic biocatalytic cascades.

Lysine acetylation is a dynamic and reversible post-translational modification that plays a critical role in regulating protein function and gene expression. nih.govfrontiersin.org This process is governed by the interplay between lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). nih.gov

One of the key enzymes in lysine metabolism is Acetyl-CoA: L-lysine N6-acetyltransferase. In Saccharomyces cerevisiae, this enzyme catalyzes the initial step in the carbon catabolism of L-lysine. nih.gov The enzyme is significantly induced when L-lysine is the sole carbon source. nih.gov It demonstrates specificity for acetyl-CoA as the acetyl donor. nih.gov In addition to L-lysine, it can also use 5-hydroxylysine (B44584) and thialysine as acetyl acceptors. nih.gov The enzyme from S. cerevisiae is a monomer with a molecular mass of approximately 48-52 kDa and exhibits maximum activity at a pH of 8.5 and a temperature of 37°C. nih.gov

The dynamics of lysine acetylation are crucial for cellular regulation. nih.govnih.gov This modification can alter a protein's stability, enzymatic activity, subcellular localization, and interactions with other molecules like proteins and DNA. frontiersin.org The process involves the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue, a reaction catalyzed by KATs. mimedb.orgnih.gov This modification is not limited to histones but is a widespread phenomenon affecting a multitude of proteins involved in various cellular processes. plos.org

**Table 1: Biochemical Properties of Acetyl-CoA: L-lysine N6-acetyltransferase from *Saccharomyces cerevisiae***

Property Value
Substrate Specificity L-lysine, 5-hydroxylysine, L-thialysine

| Apparent Michaelis Constants | Acetyl-CoA: 0.8 mM L-lysine: 5.8 mM DL-5-hydroxylysine: 2.8 mM L-thialysine: 100 mM | | Optimal pH | 8.5 | | Optimal Temperature | 37°C | | Molecular Mass (Monomer) | ~48-52 kDa | Data sourced from research on the enzyme in Saccharomyces cerevisiae. nih.gov

The hydroxylation of lysine at specific positions is a key enzymatic transformation that produces valuable hydroxylysine derivatives. This reaction is often catalyzed by nonheme iron/α-ketoglutarate-dependent dioxygenases (KDOs). researchgate.netacs.org These enzymes are known for their high regio- and stereoselectivity. acs.org

For instance, different KDO isozymes can hydroxylate L-lysine at different carbon atoms of its side chain. jove.com KDO1 dioxygenase catalyzes the formation of the (3S)-hydroxy derivative, while the KDO2 dioxygenase produces the (4R)-derivative. jove.com These specific hydroxylations are crucial for the subsequent synthesis of more complex molecules. researchgate.netjove.com

Recently, a novel enzyme, K5H, was discovered that catalyzes the one-step conversion of free L-lysine into the enantiopure (2S, 5R)-5-hydroxylysine. chemrxiv.org This discovery is significant as 5-hydroxylysine is a component of collagen and its synthesis has traditionally been challenging. wikipedia.orgrsc.org The enzymatic synthesis of 5-hydroxylysine offers a more direct and efficient route compared to multi-step chemical syntheses. chemrxiv.orgnih.gov The enzyme JMJD6 has also been identified as a lysyl hydroxylase that produces the (5S) stereoisomer of hydroxylysine. wikipedia.org

Table 2: Examples of Regio- and Stereoselective Lysine Hydroxylases

Enzyme Source Organism (Example) Product
KDO1 Catenulispora acidiphila (3S)-hydroxy-L-lysine
KDO2 Chitinophaga pinensis (4R)-hydroxy-L-lysine
K5H Streptomyces sp. S3ZC11 (2S, 5R)-5-hydroxylysine
JMJD6 Human (5S)-hydroxylysine

This table provides examples of enzymes and the specific hydroxylysine isomers they produce. jove.comchemrxiv.orgwikipedia.orgresearchgate.net

Following hydroxylation, the modified lysine derivatives can undergo decarboxylation to produce valuable chiral amino alcohols. jove.comnih.gov This reaction is typically mediated by pyridoxal-phosphate (PLP)-dependent decarboxylases (DCs). jove.comnih.gov These enzymes cleave the carboxylic acid group from the amino acid, yielding a diamine. nih.gov

For example, the decarboxylation of hydroxylated lysine derivatives results in the formation of hydroxylated cadaverine (B124047). nih.gov Cadaverine itself is a key industrial building block, and its hydroxylated forms are versatile chiral molecules for organic synthesis. jove.comnih.gov Enzymatic cascades combining dioxygenases for hydroxylation and decarboxylases for the final cleavage step have been developed for the one-pot synthesis of these chiral amino alcohols from L-lysine. jove.comjove.com This biocatalytic approach is advantageous due to its high stereoselectivity, which can be difficult to achieve through conventional organic synthesis. jove.com

Enzyme Engineering and Directed Evolution for Modified Lysine Metabolites

To expand the range of biocatalytic applications and improve the efficiency of enzymatic reactions, enzyme engineering and directed evolution have become powerful tools. frontiersin.org These techniques allow for the modification of existing enzymes to create variants with altered substrate specificity, improved activity, and enhanced stability. nih.gov

A notable example is the directed evolution of lysine deacetylases (KDACs). nih.govtu-dortmund.de By creating mutant libraries and employing selection systems, researchers have been able to generate KDAC variants with specificity for different acyl groups on lysine residues. nih.gov This allows for the fine-tuning of cellular acylation patterns and aids in understanding the physiological roles of these modifications. tu-dortmund.de

Similarly, metabolic engineering strategies, including directed evolution, have been applied to Escherichia coli to enhance the production of L-lysine. frontiersin.org This involves optimizing metabolic pathways to increase the flux towards lysine biosynthesis and selecting for strains that can tolerate and produce high concentrations of lysine. frontiersin.orglth.se

Biotransformation Processes Utilizing DL-Lysine Monohydrochloride as Substrate

DL-Lysine monohydrochloride, being a racemic mixture, can be a substrate for biotransformation processes aimed at producing enantiomerically pure compounds. sigmaaldrich.comresearchgate.net One such application is the production of D-lysine (B559543). This can be achieved through a process that involves the racemization of L-lysine to DL-lysine, followed by the asymmetric degradation of the L-isomer using a biocatalyst, leaving the D-isomer. researchgate.netsci-hub.se For instance, microorganisms like Comamonas testosteroni have been shown to have a high L-lysine-degrading activity, making them suitable for such resolution processes. researchgate.net

Furthermore, enzymatic cascade reactions have been developed for the biotransformation of L-lysine into various valuable chemicals. researchgate.netresearchgate.net A one-pot, multi-step enzymatic process can convert L-lysine into chiral amino alcohols like (R)-1,5-diaminopentan-2-ol and (S)-1,5-diaminopentan-2-ol. researchgate.net This involves a stereoselective oxidation step catalyzed by a dioxygenase, followed by a decarboxylation step. researchgate.net These biotransformation processes highlight the potential of using lysine as a readily available starting material for the synthesis of complex and valuable molecules. researchgate.net

Analytical and Spectroscopic Characterization Methods in Dl Lysine Monohydrochloride Research

Chromatographic Techniques for Separation and Quantificationsigmaaldrich.comgrafiati.com

Chromatographic methods are fundamental in the analysis of DL-Lysine monohydrochloride, enabling its separation from other components and accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysissigmaaldrich.comresearchgate.net

For highly sensitive and specific analysis, particularly for trace amounts of lysine (B10760008) and its metabolites, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. creative-proteomics.comnih.gov

LC-MS offers direct, high-resolution identification and quantification of lysine-containing peptides, even at sub-micromolar levels within complex biological matrices. creative-proteomics.com This technique is particularly advantageous as it often does not require the derivatization steps common in HPLC-UV methods. shimadzu.com Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides a rapid and simple method for the quantification of amino acids. lcms.cz The use of multiple reaction monitoring (MRM) mode enhances the sensitivity and selectivity of the analysis. lcms.cz

GC-MS is another powerful tool for the analysis of amino acids, though it necessitates a derivatization step to make the analytes volatile. nih.govd-nb.info A common derivatization procedure involves esterification followed by amidation. nih.gov For instance, analytes can be esterified with 2 M HCl in methanol (B129727) and then amidated with pentafluoropropionic anhydride (B1165640) in ethyl acetate. nih.gov The resulting derivatives are then analyzed by GC-MS, often using negative-ion chemical ionization (NICI) for enhanced sensitivity. nih.gov This method has been successfully applied to the simultaneous measurement of lysine and its various metabolites in human urine. nih.gov

Ion Exchange Chromatography (IEC) for Lysine Quantification in Complex Matricessigmaaldrich.com

Ion Exchange Chromatography (IEC) is a classic and robust method for the determination of amino acids, including lysine, in complex mixtures like feed, premixtures, and biological fluids. europa.euuni-mate.hu The separation is based on the ionic interactions between the charged amino acid molecules and the charged stationary phase of the column. lcms.cz

In IEC, the pH of the mobile phase is crucial as it determines the net charge of the amino acids. uni-mate.hulcms.cz For lysine, which has a basic side chain, cation exchange chromatography is typically used. lcms.cz The separation is often followed by post-column derivatization with reagents like ninhydrin (B49086) to form a colored complex that can be detected by a visible (VIS) detector. europa.euuni-mate.hu Fluorescence detection (FLD) can also be used for enhanced sensitivity. europa.eu

The European Union has validated methods based on IEC coupled with optical detection (IEC-VIS) for the quantification of lysine in premixtures and feedingstuffs. europa.eu While this method is reliable, it is important to note that it does not distinguish between the different salts or enantiomers of the amino acid. europa.eu

Advanced Spectroscopic Probes for Structural and Electronic Insightslcms.cz

Spectroscopic techniques provide invaluable information about the molecular structure, conformation, and electronic properties of DL-Lysine monohydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studieslcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and conformation of molecules in solution and the solid state. Both ¹H and ¹³C NMR are used to characterize DL-Lysine monohydrochloride. nih.govchemicalbook.com

¹H NMR spectra of DL-Lysine monohydrochloride show characteristic signals for the different protons in the molecule. For example, in D₂O, the proton at the α-carbon (α-CH) typically appears around 3.76 ppm, the protons of the ε-methylene group (ε-CH₂) adjacent to the side-chain amino group appear around 3.03 ppm, and the other methylene (B1212753) protons (β-CH₂, γ-CH₂, δ-CH₂) resonate in the range of 1.34-1.95 ppm. chemicalbook.com

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between directly bonded protons and carbons, aiding in the complete assignment of the NMR signals. hmdb.caresearchgate.net These advanced NMR methods can also be used to study the conformational features and ionization states of lysine side chains within larger protein structures. nih.govcopernicus.org Isotope labeling, where ¹³C and ¹⁵N are incorporated into the lysine molecule, can significantly enhance NMR sensitivity and provide more detailed structural information. nih.govsigmaaldrich.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysislcms.cz

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its structure and bonding.

FTIR spectroscopy of DL-Lysine monohydrochloride reveals characteristic absorption bands corresponding to the various functional groups present. researchgate.netjchps.com Key vibrational modes include:

N-H stretching: Typically observed in the range of 3125-3333 cm⁻¹. jchps.com

C=O stretching: A strong band can be observed around 1860 cm⁻¹. jchps.com

NH₃⁺ deformation: Asymmetric and symmetric deformation vibrations of the protonated amino groups appear in the region of 1500-1650 cm⁻¹. jchps.comdoi.org

COO⁻ stretching: The symmetric stretching of the carboxylate group is found around 1416 cm⁻¹. doi.org

C-N stretching: These vibrations are typically assigned to bands between 1274 and 1405 cm⁻¹. jchps.com

Raman spectroscopy provides complementary information to FTIR. doi.orgiaea.org For L-Lysine monohydrochloride dihydrate, distinct Raman peaks have been identified for the asymmetric stretching of the carboxylate group and asymmetric deformation of the NH₃⁺ groups at 1634, 1582, and 1544 cm⁻¹. doi.org The symmetric deformation of the NH₃⁺ group gives a signal around 1500 cm⁻¹, and the symmetric stretching of the carboxylate group is seen at 1416 cm⁻¹. doi.org Studies have also utilized Raman spectroscopy to investigate phase transitions in crystals of lysine monohydrochloride at different temperatures and pressures. grafiati.comiaea.org

A comparison of key vibrational frequencies from FTIR and Raman spectra for L-Lysine monohydrochloride dihydrate is provided below:

Vibrational AssignmentFTIR (cm⁻¹) doi.orgRaman (cm⁻¹) doi.org
Asymmetric stretching of COO⁻ and asymmetric deformation of NH₃⁺1668, 1626, 1576, 15371634, 1582, 1544
Symmetric deformation of NH₃⁺1500~1500
Symmetric stretching of COO⁻14161416
Deformation of COO⁻800-500482

These spectroscopic methods, in conjunction with chromatographic techniques, provide a powerful and comprehensive toolkit for the detailed analysis and characterization of DL-Lysine monohydrochloride in various research and industrial applications.

Electron Paramagnetic Resonance (EPR) for Radical Species Investigation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. researchgate.netnih.gov It is particularly valuable for identifying and characterizing free radicals formed in substances like DL-lysine monohydrochloride, often as a result of exposure to ionizing radiation. researchgate.netcolab.ws

When DL-lysine monohydrochloride is subjected to gamma irradiation, various radical species are generated. EPR spectroscopy allows for the detection and analysis of these paramagnetic centers. researchgate.netcolab.ws In studies on gamma-irradiated L-lysine monohydrochloride powder, the primary radical identified at room temperature is attributed to the H₂NCH₂CH₂CH₂CH₂ĊHCOOH radical. researchgate.netcolab.ws In this radical, the unpaired electron is centered on the α-carbon and interacts with both the α-proton and β-protons, leading to a characteristic hyperfine splitting pattern in the EPR spectrum. researchgate.netcolab.ws

More detailed investigations using advanced EPR techniques like Electron-Nuclear Double Resonance (ENDOR) and ENDOR-induced EPR (EIE) on X-irradiated single crystals of L-lysine hydrochloride dihydrate have revealed a more complex picture. nih.gov At room temperature (298 K), three distinct radical species (RI, RII, and RIII) were detected. nih.gov Upon cooling to 66 K, a total of six radicals (R1, R1', R2, R3, R4, and R5) were observed. nih.gov

The dominant radical at both temperatures (RI at 298 K and R1 at 66 K) was identified as the main chain deamination radical, ⁻OOCĊH(CH₂)₄(NH₃)⁺. nih.gov Other identified radicals include those formed by dehydrogenation at different carbon atoms along the lysine side chain:

RII (at 298 K) and R2 (at 66 K): Dehydrogenation at the C4 position, resulting in the radical ⁻OOCCH(NH₃)⁺CH₂ĊH(CH₂)₂(NH₃)⁺. nih.gov

RIII (at 298 K) and R3 (at 66 K): Dehydrogenation at the C5 position, forming the radical ⁻OOCCH(NH₃)⁺(CH₂)₂ĊHCH₂(NH₃)⁺. nih.gov

Two minor radicals, R4 and R5, observed only at the lower temperature, were tentatively assigned to a side-chain deamination radical and a radical from dehydrogenation at the C3 position, respectively. nih.gov The relative concentrations of these radicals were estimated through simulation of the EPR spectrum. nih.gov

These studies demonstrate the utility of EPR in elucidating the specific sites of radiation damage within the DL-lysine monohydrochloride molecule, providing detailed insights into the structure and conformation of the resulting free radicals. researchgate.netcolab.wsnih.gov

Other Advanced Characterization Techniques

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure of solid materials, including DL-lysine monohydrochloride. researchgate.netiaea.orgnih.gov It provides precise information about the arrangement of atoms within the crystal lattice, including unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). qu.edu.qaias.ac.in

The crystal structures of both the L- and DL-forms of lysine monohydrochloride are known. researchgate.net For instance, the crystal structure of DL-lysine HCl has been confirmed through X-ray diffraction experiments and Rietveld refinement. iaea.org Changes in the crystalline structure due to factors like pH can also be monitored using XRD. mdpi.com For example, studies on L-lysine have shown that dissolution and subsequent crystallization can alter the preferred orientation of the crystals, which is observable in the XRD pattern. mdpi.com

In studies involving derivatives or co-crystals of lysine, XRD is crucial for confirming the incorporation of dopants and for determining the new crystal structure. For example, in a study of L-lysine L-lysinium dichloride nitrate (B79036) (L-LLDN), powder XRD was used to determine the lattice parameters, which were found to be consistent with previously reported single-crystal X-ray diffraction data. ias.ac.in The sharp, well-defined peaks in the XRD pattern indicated the good crystalline quality of the grown crystals. ias.ac.in Similarly, the crystal structure of L-lysine co-doped with glycine (B1666218) barium chloride was identified as having a monoclinic system. qu.edu.qa

Table 1: Crystallographic Data for Lysine-Based Crystals

Compound Crystal System Space Group Lattice Parameters Reference
L-lysine L-lysinium dichloride nitrate (L-LLDN) Orthorhombic P2₁2₁2₁ a = 4.984 Å, b = 20.604 Å, c = 20.663 Å ias.ac.in

Thermal Analysis (TGA, DTA, DTG) in Degradation Studies

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DTG), are essential for understanding the thermal stability and decomposition behavior of DL-lysine monohydrochloride and its derivatives. researchgate.netresearchgate.netnih.gov

TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition, dehydration, and other processes involving mass loss.

DTA measures the temperature difference between a sample and a reference material, identifying exothermic and endothermic transitions like melting, crystallization, and decomposition. researchgate.net

DTG is the first derivative of the TGA curve, showing the rate of mass loss and helping to pinpoint the temperatures of maximum decomposition. researchgate.net

Studies on L-lysine monohydrochloride have shown that it begins to decompose just above its melting point. researchgate.net One study reported that L-lysine hydrochloride starts its decomposition at 270 °C. researchgate.net Another investigation using DSC (a related technique) showed an endothermic peak for lysine at 261 °C, corresponding to its melting and degradation. researchgate.net

The thermal behavior of lysine is complex and can occur in multiple stages. nih.gov For L-lysine, TGA has revealed a complicated decomposition path. nih.gov The presence of water can also influence the thermal profile, as L-lysine is known to readily absorb moisture from the air. nih.gov

In the context of lysine-based materials for applications like nonlinear optics, thermal stability is a critical parameter. inoe.ro For instance, thermal analysis of sulphanilic acid doped with L-lysine monohydrochloride dihydrate was performed to determine its thermal stability and the maximum temperature at which it could be used for NLO applications. inoe.ro Similarly, for L-lysine-doped ammonium (B1175870) dihydrogen phosphate (B84403) (ADP) crystals, TGA/DTA determined the decomposition temperatures to be 203 °C and 207 °C for different doping concentrations. mdpi.com

Kinetic studies of lysine degradation in solution have also been conducted, showing that temperature significantly impacts its stability. core.ac.uk The degradation process can be modeled using the Arrhenius equation to predict the shelf life of lysine-containing solutions. core.ac.uk

Dielectric and Nonlinear Optical (NLO) Properties of Lysine-Based Crystals

Amino acids like lysine are of significant interest for applications in nonlinear optics (NLO) because they are zwitterionic (containing both acidic and basic groups) and often crystallize in non-centrosymmetric space groups, a key requirement for second-order NLO effects like second-harmonic generation (SHG). iosrjournals.orgprimescholars.com The hydrochloride salt form, as in DL-lysine monohydrochloride, is often used in the growth of these NLO-active crystals. mdpi.com

The NLO properties of lysine-based crystals are typically investigated by measuring their ability to generate the second harmonic of an incident laser beam. iosrjournals.orgprimescholars.com The efficiency of this frequency doubling is often compared to a standard NLO material like potassium dihydrogen phosphate (KDP). ias.ac.inprimescholars.com For example, L-lysine sulphate (LLS) crystals were found to have an SHG efficiency two times greater than that of KDP. primescholars.com Similarly, L-lysine L-lysinium dichloride nitrate (L-LLDN) crystals exhibited an SHG efficiency 1.06 times that of KDP. ias.ac.in Doping inorganic crystals like ammonium dihydrogen phosphate (ADP) with L-lysine has also been shown to enhance NLO properties, with a 1.5-fold increase in SHG efficiency observed. mdpi.com

Dielectric studies are also performed to understand the electrical properties of these crystals. ias.ac.ininoe.ro The dielectric constant and dielectric loss are measured as a function of frequency and temperature. ias.ac.in These measurements provide insights into the different types of polarization (electronic, ionic, orientation, and space charge) occurring within the material. ias.ac.ininoe.ro For L-LLDN, dielectric measurements showed that the dielectric constant decreases with increasing frequency, a typical behavior for dielectric materials. ias.ac.in The study also revealed how temperature affects the dielectric properties through volume expansion and various polarization mechanisms. ias.ac.in In studies of sulphanilic acid doped with L-lysine monohydrochloride dihydrate, the dielectric constant was observed to be higher at lower frequencies, which is attributed to space charge polarization. inoe.ro

Table 2: NLO and Dielectric Properties of Lysine-Based Crystals

Crystal NLO Property (SHG Efficiency) Dielectric Constant (at 100 Hz) Reference
L-lysine sulphate (LLS) 2 times that of KDP Not specified primescholars.com
L-lysine L-lysinium dichloride nitrate (L-LLDN) 1.06 times that of KDP Not specified ias.ac.in
L-lysine doped ADP 1.5 times that of KDP Not specified mdpi.com

Applications of Dl Lysine Monohydrochloride in Biological and Chemical Research Methodologies

Utilization as a Stable Isotope Tracer in Quantitative Metabolic Studies

Stable isotope-labeled versions of DL-lysine are instrumental in quantitative metabolic studies, allowing researchers to trace the fate of lysine (B10760008) and its metabolites within biological systems without the use of radioactive materials. nih.gov These tracers, such as those labeled with Carbon-13 (¹³C) or Deuterium (²H), are widely used in pharmacokinetic studies, metabolic pathway tracing, and quantitative mass spectrometry-based analyses.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. scispace.com By introducing stable isotope-labeled DL-lysine into a biological system, researchers can track the incorporation of the labeled atoms into various metabolites. plos.org This information allows for the detailed mapping and quantification of metabolic pathways.

For instance, ¹³C-MFA has been employed to investigate the central metabolism of organisms like Corynebacterium glutamicum, a bacterium used for the industrial production of L-lysine. scispace.com These studies have revealed intricate details about the biosynthesis of L-lysine, including the identification of multiple pathways for the synthesis of its precursor, DL-diaminopimelate. scispace.com Such analyses are crucial for metabolic engineering efforts aimed at optimizing the production of valuable compounds. scispace.comresearchgate.net

Table 1: Examples of Stable Isotope-Labeled Lysine in Metabolic Flux Analysis

Isotope-Labeled Compound Research Application Organism/System Key Findings
¹³C-labeled glycerol (B35011) and sodium bicarbonate Elucidation of pyruvate (B1213749) dissimilation pathway Mycobacterium bovis BCG and M. tuberculosis Identified a novel pathway (GAS pathway) involving the glyoxylate (B1226380) shunt and anaplerotic reactions. plos.org

The rate at which proteins are synthesized and degraded, known as protein turnover, is a fundamental biological process. Stable isotope tracers, including labeled DL-lysine, are essential for measuring these rates in vivo. nih.govnih.gov In these studies, a labeled amino acid is administered, and its incorporation into proteins is monitored over time using mass spectrometry. nih.govnih.gov

This methodology has been applied to various research areas, including:

Aging Research: Studies have used stable isotope labeling to investigate how protein turnover changes with age, providing insights into the decline of proteostasis, a hallmark of aging. nih.gov

Athletic Performance: Research on athletes utilizes stable isotopic tracers like ¹³C-lysine to understand how exercise affects muscle protein synthesis and breakdown, informing nutritional recommendations. nih.govresearchgate.net

By analyzing the enrichment of the isotope in protein-derived peptides, researchers can calculate the fractional synthesis rate (FSR) of individual proteins, offering a detailed view of protein dynamics in different tissues and conditions. nih.govresearchgate.net

Research on Amino Acid Derivatives as Markers for Oxidative Processes (e.g., 5-Hydroxy-DL-lysine)

Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, can lead to the modification of proteins. Certain amino acid derivatives serve as biomarkers for these oxidative processes. One such derivative is 5-hydroxylysine (B44584), which is formed through the post-translational hydroxylation of lysine residues in proteins like collagen. hmdb.ca

DL-5-Hydroxylysine, a racemic mixture, is used in research as a potential marker for radical-induced protein oxidation. sigmaaldrich.cnsigmaaldrich.com The oxidation of lysine residues can lead to the formation of allysine (B42369) (aminoadipic semialdehyde). nih.gov Further oxidation can result in 2-aminoadipic acid. nih.gov The study of these derivatives helps in understanding the mechanisms of protein damage in various physiological and pathological conditions, such as aging and diabetes. nih.gov

Development of Lysine-Based Polymeric Materials and Gels for Biomedical and Material Science Research

Lysine, with its two amino groups and one carboxyl group, is a valuable building block for creating polymers and hydrogels with diverse biomedical applications. researchgate.net DL-Lysine monohydrochloride can be used in the construction of polylysine (B1216035) polymers. thermofisher.in These materials are often biocompatible and biodegradable, making them suitable for use in the body. researchgate.netfrontiersin.org

Key research areas include:

Drug Delivery: Polylysine-based materials can be formulated into nanoparticles or hydrogels to encapsulate and control the release of therapeutic agents. researchgate.net Their high loading capacity and ability to protect drugs from degradation are significant advantages. researchgate.net

Tissue Engineering: Lysine-based hydrogels can act as scaffolds that mimic the natural extracellular matrix, supporting cell adhesion, growth, and differentiation. researchgate.netmdpi.com Their mechanical properties can be tuned to suit specific tissue types. researchgate.net

Antimicrobial Materials: The positive charges on lysine residues can interact with negatively charged bacterial cell membranes, giving some lysine-based materials inherent antimicrobial properties. nih.gov

Table 2: Applications of Lysine-Based Polymeric Materials

Material Type Application Key Features
Polylysine Composites Drug Delivery, Tissue Engineering, Wound Healing, Biosensing Biocompatible, tunable mechanical properties, high drug loading capacity, antimicrobial activity. researchgate.net
Lysine-Based Hydrogels Drug Release, Cell Culture, Bioadhesives Biocompatible, self-healing, stimulus-responsive (e.g., to pH). mdpi.comacs.org

Employment in Enzymatic Assay Development and Enzyme Mechanism Studies

DL-Lysine monohydrochloride and its derivatives are utilized in the study of enzymes. For instance, in the development of an in vitro screen for inhibitors of the SARS-CoV-2 3CL-pro enzyme, DL-lysine monohydrochloride was included in a solution used for protein crystallization. nih.gov

Furthermore, DL-5-Hydroxylysine hydrochloride has been used in the characterization of acetyl-CoA: L-lysine N6-acetyltransferase, an enzyme involved in the first step of lysine catabolism in Saccharomyces cerevisiae. sigmaaldrich.cnsigmaaldrich.com Such studies provide fundamental insights into enzyme function and metabolic regulation. sigmaaldrich.cn

DL-Lysine Monohydrochloride as an Intermediate in Complex Chemical Synthesis

DL-Lysine monohydrochloride serves as a starting material or intermediate in the synthesis of other valuable chemical compounds. thermofisher.in A notable example is its use in the preparation of D-lysine (B559543). researchgate.net This process often involves the racemization of L-lysine monohydrochloride to produce DL-lysine, followed by a resolution step to separate the D- and L-enantiomers. researchgate.net D-lysine is an important chiral building block in the synthesis of various pharmaceuticals and other biologically active molecules. Additionally, DL-Lysine monohydrochloride can act as an intermediate in the synthesis of compounds like 3-amino-azepan-2-one. thermofisher.in

Emerging Research Directions and Interdisciplinary Investigations in Dl Lysine Monohydrochloride Studies

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) in Lysine (B10760008) Metabolism Research

The study of DL-lysine monohydrochloride is increasingly benefiting from the integration of multi-omics technologies, such as proteomics and metabolomics. These approaches provide a comprehensive understanding of lysine's metabolic pathways and its impact on cellular processes. By simultaneously analyzing proteins (proteomics) and small-molecule metabolites (metabolomics), researchers can uncover intricate molecular relationships and regulatory networks. physiology.orgnih.govfrontiersin.orgnih.gov

Proteomics allows for the large-scale identification and quantification of proteins involved in lysine metabolism, including enzymes responsible for its synthesis, degradation, and post-translational modifications. nih.govfrontiersin.org For instance, studies have utilized proteomics to identify key enzymes in the lysine biosynthetic pathway and to understand how their expression levels are regulated. researchgate.net Metabolomics, on the other hand, provides a snapshot of the metabolic state of a cell or organism by measuring the levels of various metabolites, including lysine and its derivatives. physiology.orgnih.govfrontiersin.org This can reveal how lysine metabolism is altered in different physiological or pathological conditions. physiology.orgnih.govnih.gov

The integration of these "omics" datasets offers a more holistic view than either approach alone. For example, a combined proteomic and metabolomic analysis of cardiac tissues in aging nonhuman primates with type 2 diabetes revealed significant perturbations in amino acid metabolism, including a progressive decline in lysine levels. aging-us.comaging-us.com This suggests a stepwise deterioration in cardiac metabolic remodeling associated with the disease. aging-us.com Similarly, in the context of brain injury following cardiac surgery in chronically stressed rats, integrated proteomics and metabolomics pointed to lysine degradation as a key metabolic pathway involved in the injury mechanism. nih.gov

These multi-omics approaches are not only crucial for understanding the fundamental biology of lysine but also for identifying potential therapeutic targets and developing novel biotechnological applications. physiology.orgnih.govfrontiersin.org

Table 1: Examples of Multi-Omics Applications in Lysine Research

Omics Technology Application in Lysine Research Key Findings References
Proteomics Identification of proteins involved in lysine modification in cancer.Identified numerous amino acid mutations in lysine modification motifs, suggesting their role in cancer development. frontiersin.org
Metabolomics Analysis of lysine metabolites in various diseases.Linked lysine metabolism to renal, cardiovascular, and endocrinological diseases. physiology.orgnih.gov
Integrated Proteomics & Metabolomics Investigating the impact of different forms of lysine and leucine (B10760876) on fish liver metabolism.Showed that different forms of these amino acids affect protein digestion, synthesis, degradation, and amino acid metabolism. frontiersin.org
Integrated Proteomics & Metabolomics Exploring the mechanisms of brain injury after cardiac surgery in stressed rats.Identified lysine degradation as a significant pathway in the pathophysiology of the brain injury. nih.gov
Multi-omics Uncovering metabolic disruptions in cardiac tissues of aging primates with diabetes.Revealed a progressive decline in amino acid levels, including lysine, indicating deteriorating cardiac metabolic health. aging-us.comaging-us.com

Computational Modeling and Simulation of Lysine Pathways and Enzyme Dynamics

Computational modeling and simulation have become indispensable tools for investigating the complex dynamics of lysine metabolic pathways and the enzymes that govern them. researchgate.netfrontiersin.orgtandfonline.comnih.gov These approaches allow researchers to build predictive models that can simulate cellular behavior under various conditions, providing insights that are often difficult to obtain through experimental methods alone. researchgate.netsci-hub.se

One key application is the modeling of lysine biosynthesis pathways. For example, Bayesian networks have been used to model the lysine biosynthesis pathway in rice to identify regulators of lysine content. mdpi.com This type of modeling can help pinpoint specific genes that could be targeted for genetic engineering to enhance the nutritional value of crops. mdpi.com

Molecular dynamics (MD) simulations offer a detailed, atomistic view of enzyme function. tandfonline.comsjtu.edu.cnuni-stuttgart.de By simulating the movements of atoms over time, researchers can understand how enzymes bind to their substrates, catalyze reactions, and release their products. tandfonline.comsjtu.edu.cn For instance, MD simulations of lysine cyclodeaminase have revealed the intricate conformational changes that occur during substrate and product transport, providing a basis for engineering the enzyme to relieve inhibition and improve its catalytic efficiency. sjtu.edu.cn Similarly, MD simulations have been used to study protein lysine methyltransferases (PKMTs), shedding light on their catalytic mechanisms and the effects of cancer-related mutations. tandfonline.comnih.gov

These computational approaches are not only advancing our fundamental understanding of lysine biochemistry but are also guiding the rational design of enzymes with improved properties for various biotechnological applications. sci-hub.sesjtu.edu.cn

Table 2: Applications of Computational Modeling in Lysine Research

Modeling Technique Research Focus Key Insights References
Bayesian Networks Lysine biosynthesis pathway in rice.Identified a key gene (DAPF) as a potential target for increasing lysine content. mdpi.com
Molecular Dynamics (MD) Simulations Conformational dynamics of lysine cyclodeaminase.Revealed substrate and product delivery tunnels, guiding enzyme engineering to reduce inhibition. sjtu.edu.cn
MD and QM/MM Simulations Catalytic mechanism of protein lysine methyltransferases (PKMTs).Uncovered details of substrate recognition, conformational changes, and the impact of mutations. tandfonline.comnih.gov
Enzyme-Constrained Model Improving lysine production in E. coli.Identified that protein demand and synthesis rates were crucial for lysine biosynthesis, guiding metabolic engineering strategies. sci-hub.se
Comparative MD Simulations Antibiotic interactions with L,L-diaminopimelate aminotransferase (DapL).Provided insights into the binding dynamics of potential antibiotic compounds targeting the lysine biosynthesis pathway. frontiersin.org

Novel Biocatalytic Systems for Sustainable Production of Lysine and its Derivatives

The demand for L-lysine and its derivatives in various industries, including animal feed, pharmaceuticals, and cosmetics, has driven the development of sustainable and efficient production methods. researchgate.netnih.govresearchgate.net Biotechnological production using microbial fermentation and enzymatic catalysis is a promising and environmentally friendly alternative to traditional chemical synthesis. sci-hub.sefrontiersin.orgresearchgate.net

Whole-cell biocatalysis, where entire microbial cells are used as catalysts, is a key strategy. frontiersin.orgfrontiersin.org This approach leverages the cell's natural metabolic machinery to convert substrates into desired products. For example, engineered Escherichia coli and Corynebacterium glutamicum are widely used for the industrial production of L-lysine. researchgate.netnih.govsci-hub.se Researchers are continuously working to optimize these microbial factories by engineering their metabolic pathways to enhance substrate utilization, increase product yields, and improve tolerance to high product concentrations. nih.govsci-hub.se

Enzymatic biotransformation offers another powerful tool for producing lysine derivatives with high specificity and efficiency. researchgate.net This involves using isolated enzymes or multi-enzyme cascade reactions to perform specific chemical transformations. csic.esacademie-sciences.fr For instance, a two-enzyme cascade system has been developed to produce D-lysine (B559543) from L-lysine. csic.es Furthermore, novel biocatalytic systems are being designed to synthesize valuable chemicals like 5-aminovalerate (5AVA), 6-aminocaproate (6ACA), and various lactams from L-lysine. sci-hub.se

The development of these biocatalytic systems often involves a combination of metabolic engineering, enzyme discovery, and process optimization. sci-hub.sefrontiersin.org The ultimate goal is to create robust and cost-effective bioprocesses for the large-scale production of lysine and its derivatives from renewable feedstocks. researchgate.netsci-hub.se

Table 3: Examples of Novel Biocatalytic Systems for Lysine and its Derivatives

Biocatalytic System Product Key Features References
Engineered E. coliL-lysineOptimized for high-yield production through genome and fermentation process modifications. nih.gov
Engineered E. coliGlutarateA microbial consortium of two strains was used to efficiently convert L-lysine to glutarate. frontiersin.org
Whole-cell biocatalyst (E. coli)cis-3-Hydroxypipecolic AcidA multi-enzyme system was constructed and optimized for the production of this chiral compound. frontiersin.org
Two-enzyme cascadeD-lysineUtilized a racemase and a decarboxylase to convert L-lysine to D-lysine. csic.es
Artificial one-carbon elongation cycle1,6-Hexamethylenediamine (HMD)An engineered E. coli strain was developed to produce HMD from L-lysine. scienceopen.com
Engineered E. coli2-HydroxycadaverineAn artificial pathway was constructed in E. coli to synthesize this chiral amino alcohol from L-lysine. mdpi.com

Exploration of DL-Lysine Monohydrochloride in Unconventional Biological Systems and Environments

Research into DL-lysine monohydrochloride is expanding beyond its traditional roles in nutrition and metabolism to explore its potential in unconventional biological systems and environments. This includes investigating its functions in diverse organisms and its applications in novel biotechnological and chemical processes.

One area of exploration is the use of lysine and its derivatives in bioorthogonal chemistry. chemrxiv.org This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. For example, researchers have discovered an enzyme that can hydroxylate L-lysine, creating a unique chemical handle that can be used for selective bioconjugation. chemrxiv.org This opens up possibilities for creating novel biomaterials and therapeutic agents. chemrxiv.orgmdpi.com

Another emerging area is the study of lysine metabolism in different organisms and its response to various environmental conditions. For instance, research on the lysine biosynthesis pathway in plants like rice aims to improve their nutritional value. mdpi.com In the context of aquaculture, studies have examined how different forms of lysine in feed affect the metabolism and growth of fish. frontiersin.org

Furthermore, the unique chemical properties of lysine's side chain, with its primary amine group, make it a target for various chemical modifications. mdpi.comeuropa.eu This has led to the development of new methods for functionalizing peptides and proteins, which could have applications in drug discovery and diagnostics. mdpi.comeuropa.eu

The exploration of DL-lysine monohydrochloride in these unconventional contexts is likely to uncover new biological functions and lead to the development of innovative technologies.

Future Prospects in Lysine Research and its Broader Impact on Biotechnology and Chemical Sciences

The future of DL-lysine monohydrochloride research is poised for significant advancements with wide-ranging impacts on biotechnology and the chemical sciences. Continued innovation in systems and synthetic biology will likely lead to even more efficient and sustainable methods for producing lysine and its derivatives. nih.govsci-hub.se This includes the development of microbial strains with enhanced production capabilities and the design of novel biocatalytic cascades for synthesizing a diverse array of valuable chemicals. researchgate.netsci-hub.se

In the realm of biotechnology, the ability to precisely modify lysine residues in proteins is opening up new avenues for creating therapeutic proteins with improved properties, such as enhanced stability and targeted delivery. mdpi.com The use of lysine and its analogs in bioorthogonal chemistry is also expected to grow, enabling the development of sophisticated diagnostic tools and biomaterials. chemrxiv.org

In the chemical sciences, lysine's role as a versatile building block is being increasingly recognized. researchgate.net Its functional groups provide a scaffold for the synthesis of complex molecules, including pharmaceuticals and specialty polymers. researchgate.netresearchgate.net The development of greener, biocatalytic methods for these syntheses will contribute to a more sustainable chemical industry. nih.gov

Furthermore, ongoing research into the fundamental biology of lysine, from its role in epigenetic regulation to its involvement in various metabolic pathways, will continue to provide new insights into health and disease. physiology.orgnih.govwikipedia.org This knowledge will be crucial for developing new therapeutic strategies for a range of conditions, including metabolic disorders and cancer. nih.govfrontiersin.org

Q & A

Q. What are the established methods for synthesizing DL-Lysine monohydrochloride, and how can reaction yields be optimized?

DL-Lysine monohydrochloride is synthesized via catalytic hydrogenation using platinum catalysts (e.g., reduced platinum oxide) in acetic acid, followed by hydrochloric acid treatment to isolate the product. Optimization includes controlling reaction temperature and hydrogen pressure, which improved yields to 43% in early studies. Post-synthesis purification via recrystallization or ion-exchange chromatography is critical for high-purity outputs .

Q. Which analytical techniques are recommended for characterizing DL-Lysine monohydrochloride in terms of purity and structural integrity?

  • High-Performance Liquid Chromatography (HPLC): Used to confirm ≥98% purity, with mobile phases optimized for resolving DL-lysine from impurities .
  • X-ray Diffraction (XRD): Determines crystalline structure and polymorphic forms by comparing diffraction patterns with reference data (e.g., L-lysine dihydrate monohydrochloride vs. DL-lysine monohydrochloride) .
  • Titration: Quantifies free amino groups and hydrochloride content, ensuring stoichiometric consistency .

Q. How does the solubility profile of DL-Lysine monohydrochloride influence its application in biochemical assays?

DL-Lysine monohydrochloride is highly water-soluble (>1 mg/mL), making it suitable for aqueous buffers in peptide synthesis and cell culture media. However, solubility decreases in organic solvents, necessitating pH adjustment (e.g., using Tris buffers) for compatibility in mixed-solvent systems .

Advanced Research Questions

Q. What thermodynamic insights govern the ion-exchange equilibria of DL-Lysine monohydrochloride on resins like Amberlite IRA-420?

Ion-exchange studies at 293–313 K reveal non-ideal behavior due to resin-phase interactions. Activity coefficients calculated via Wilson and extended Debye-Hückel equations show ΔG° values become more negative with increasing temperature, indicating spontaneity. Thermodynamic constants (K) derived from mass-action-law models predict resin capacity with <8% deviation from experimental data .

Q. What methodologies resolve enantiomeric impurities in DL-Lysine monohydrochloride for chiral research applications?

  • Chiral Chromatography: Uses cellulose-based columns (e.g., Chiralpak®) with polar mobile phases to separate D- and L-lysine enantiomers .
  • Enzymatic Resolution: Lysine decarboxylase selectively degrades one enantiomer, leaving the desired form. Purity is validated via optical rotation ([α]D²⁰ = +20.4° to +21.4° for L-lysine monohydrochloride) .

Q. How do stability studies inform storage protocols for DL-Lysine monohydrochloride in long-term experiments?

Degradation under humidity (>80% RH) and heat (>40°C) leads to hydrochloride loss and racemization. Recommendations include desiccated storage at 10–30°C, with periodic HPLC monitoring of purity. Solid-state Raman spectroscopy (e.g., NICODOM Library spectra NDR7974) detects structural changes non-destructively .

Q. How can conflicting solubility data for DL-Lysine monohydrochloride in literature be reconciled for experimental design?

Discrepancies arise from varying measurement conditions (e.g., pH, temperature). For example:

  • Aqueous Solubility: ~1.2 g/mL at 25°C (pH 5–6) .
  • Organic Solvents: <0.01 g/mL in ethanol; improves with acidic additives (e.g., 0.1% HCl in methanol) . Researchers should validate solubility under their specific experimental parameters using gravimetric or spectroscopic methods .

Retrosynthesis Analysis

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Lysine hydrochloride, DL-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.